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Compound of Interest

Compound Name: Levofloxacin Q-acid

Cat. No.: B023522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Levofloxacin Q-acid, a significant impurity of the broad-spectrum fluoroquinolone antibiotic,

Levofloxacin. Understanding the spectral characteristics of this impurity is crucial for quality

control, stability studies, and regulatory compliance in the pharmaceutical industry. This

document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Introduction to Levofloxacin Q-acid
Levofloxacin Q-acid, chemically known as (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-

pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a process-related impurity and a

potential degradant of Levofloxacin. Its molecular formula is C₁₃H₉F₂NO₄, and it has a

molecular weight of 281.21 g/mol . The structural similarity to the active pharmaceutical

ingredient (API) necessitates robust analytical methods for its detection and quantification.

Spectroscopic Data
The following sections summarize the key spectroscopic data for Levofloxacin Q-acid. Due to

the limited availability of published spectra specifically for this impurity, the data presented is a

combination of reported values and expected spectral characteristics based on its chemical

structure and data from related fluoroquinolone compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For

Levofloxacin Q-acid, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

Table 1: NMR Spectroscopic Data of Levofloxacin Q-acid

Nucleus Chemical Shift (δ) ppm Assignment (Expected)

¹H NMR 8.5 - 9.0 H at C5 (vinylic)

7.5 - 8.0 Aromatic H

4.5 - 5.0 H at C3 (methine)

4.0 - 4.5 -OCH₂- protons

1.5 - 2.0 -CH₃ protons

¹³C NMR > 170 C=O (carboxylic acid)

~ 165 C=O (ketone)

140 - 155 Aromatic C-F, C-N, C-O

110 - 130 Aromatic C-H

~ 105 C5 (vinylic)

65 - 75 -OCH₂-

50 - 60 C3 (methine)

15 - 25 -CH₃

¹⁹F NMR -112.3 F at C9[3]

-116.7 F at C10[3]

Note: The expected chemical shifts are based on the analysis of similar fluoroquinolone

structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Levofloxacin Q-acid is expected to show characteristic absorption bands for its

carboxylic acid, ketone, aromatic, and ether functionalities.

Table 2: IR Spectroscopic Data of Levofloxacin Q-acid

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3300 - 2500 (broad) O-H stretch Carboxylic Acid

~ 1730 C=O stretch Carboxylic Acid

~ 1620 C=O stretch Ketone

1600 - 1450 C=C stretch Aromatic Ring

~ 1280 C-O stretch Aryl Ether

~ 1200 C-F stretch Aryl Fluoride

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For Levofloxacin Q-acid, electrospray ionization (ESI) is a suitable technique.

Table 3: Mass Spectrometry Data of Levofloxacin Q-acid

m/z (amu) Ion Technique

282.0572 [M+H]⁺ ESI-MS[4]

280.0425 [M-H]⁻ ESI-MS

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Levofloxacin Q-
acid.

NMR Spectroscopy
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Sample Preparation:

Dissolve approximately 5-10 mg of Levofloxacin Q-acid in a suitable deuterated solvent

(e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.

Relaxation delay: 1-5 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024 or more, depending on the sample concentration.

Relaxation delay: 2 seconds.

¹⁹F NMR:

Pulse sequence: Standard single-pulse experiment.

Proton decoupling may be applied to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid Levofloxacin Q-acid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact.

Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal

ATR accessory.

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected prior to sample

analysis.

Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile

(B).

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometric Conditions:

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF,

Orbitrap).

Ionization Source: Electrospray ionization (ESI) in positive and/or negative ion mode.
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Capillary Voltage: 3-4 kV.

Source Temperature: 120-150 °C.

Desolvation Gas Flow: 600-800 L/hr.

Collision Energy: Optimized for the fragmentation of the parent ion to produce characteristic

product ions.

Workflow and Logical Relationships
The following diagrams illustrate the general workflows for spectroscopic analysis and the

logical relationship in identifying an unknown compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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